molecular formula C19H14N2O6 B2607845 (2Z)-2-[(acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide CAS No. 1327194-33-1

(2Z)-2-[(acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide

Cat. No.: B2607845
CAS No.: 1327194-33-1
M. Wt: 366.329
InChI Key: UCOZPOIJMYDMKO-VZCXRCSSSA-N
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Description

(2Z)-2-[(Acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromene ring, introduction of the benzodioxol group, and the final acetyloxyimino functionalization. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(Acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2Z)-2-[(Acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Its unique properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[(acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(Acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide: shares similarities with other chromene derivatives and benzodioxol-containing compounds.

    Chromene Derivatives: These compounds often exhibit similar chemical reactivity and biological activity, making them useful for comparative studies.

    Benzodioxol Compounds: The presence of the benzodioxol group imparts unique properties, such as enhanced stability and specific binding affinities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications and potential therapeutic uses.

Biological Activity

(2Z)-2-[(acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a chromene backbone with functional groups that suggest diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its molecular formula is C18H17N2O5C_{18}H_{17}N_{2}O_{5}, and it has a molecular weight of approximately 341.34 g/mol. The structure includes an acetyloxy group, an imino group, and a benzodioxole moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The imino group may facilitate nucleophilic attack on enzyme active sites, potentially inhibiting their function.
  • Receptor Binding : The compound may exhibit affinity for specific receptors involved in signaling pathways related to inflammation and cancer.
  • Electrophilic Reactions : The chromene structure allows for electrophilic aromatic substitution, which may modify the compound's biological activity.

Anticancer Activity

Research indicates that chromene derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines.

Anti-inflammatory Effects

The presence of the benzodioxole moiety suggests potential anti-inflammatory activity. Studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Preliminary assays indicate effectiveness against certain bacterial strains, suggesting potential for development as an antibacterial agent.

Case Studies

  • In Vitro Evaluation : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
    Concentration (µM)Cell Viability (%)
    0100
    585
    1070
    2050
    5030
  • Anti-inflammatory Study : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound enhances its interaction with biological targets compared to simpler derivatives:

Compound NameStructural FeaturesBiological Activity
ChromoneContains a chromone ringAnti-inflammatory
BenzodioxoleContains benzodioxole moietyNeuroprotective
AcetamidoContains acetamido groupAntibacterial

Properties

IUPAC Name

[(Z)-[3-(1,3-benzodioxol-5-ylcarbamoyl)chromen-2-ylidene]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6/c1-11(22)27-21-19-14(8-12-4-2-3-5-15(12)26-19)18(23)20-13-6-7-16-17(9-13)25-10-24-16/h2-9H,10H2,1H3,(H,20,23)/b21-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOZPOIJMYDMKO-VZCXRCSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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